molecular formula C12H10N4O B8700895 1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-phenyl- CAS No. 98477-03-3

1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-phenyl-

Cat. No.: B8700895
CAS No.: 98477-03-3
M. Wt: 226.23 g/mol
InChI Key: HHQRKCHGUBYEGN-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-phenyl- is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

98477-03-3

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

5-cyano-N-methyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C12H10N4O/c1-14-12(17)10-8-15-16(11(10)7-13)9-5-3-2-4-6-9/h2-6,8H,1H3,(H,14,17)

InChI Key

HHQRKCHGUBYEGN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 50 gallon reactor was charged with 16.6 kg (66.3 mol) of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester and 40 l. of DMF. To the stirred solution was added 6.5 kg (132.6 mol) of sodium cyanide and the resulting reaction mixture was heated at 85° C. for 5 hours. The mixture was allowed to stir overnight at room temperature. A thin layer chromatograph in methylene chloride of a sample of the reaction mixture indicated the presence of a small amount of starting material. the reaction mixture was heated to 100° C. for 2 hours and cooled. The mixture was charged with 18 kg (232 mol) of 40% aqueous methylamine. The mixture was stirred at room temperature overnight and 40 l. of ice water was added. The mixture was stirred at about 10° C. for one hour using a cooling jacket and the precipitated solid was collected by filtration. The solid was washed with water several times and dried to provide 12.4 kg of 5-cyano-1-phenyl-N-methyl-1H-pyrazole-4-carboxamide. Yield 82.7%. Purity of this material by HPLC was 98.14%. mp=203°-205° C.
Quantity
16.6 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.5 kg
Type
reactant
Reaction Step Three
Quantity
18 kg
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 5.6 g of 5-bromo-1-phenyl-N-methyl-1H-pyrazole-4-carboxamide and 2 g of sodium cyanide in 30 ml of DMF was heated at approximately 100° C. for 24 hours. An additional 2 g of sodium cyanide was next added to the reaction mixture which was then heated for an additional 24 hours at 100° C. The solution was poured into ice water and the precipitated solid was collected by filtration. The product thus isolated was recrystallized from 3A ethanol to provide 1.8 g of 5-cyano-1-phenyl-N-methyl-1H-pyrazole-4-carboxamide. MP=203°-204° C.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 500 ml 3-neck round bottom flask fitted with a mechanical stirrer was sequentially charged with 40.0 g (0.16 mol) of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester, 15.68 g (0.32 mol) of sodium cyanide and 96 ml of dimethylsulfoxide. The reaction mixture was heated to about 125° C. and cooled to 100° C., at which temperature the reaction mixture was stirred for 6 hours. The mixture was stirred at room temperature overnight and charged with 43.4 g (0.56 mol) of 40% queous methylamine dropwise. The resulting mixture was stirred for 61/2 hours at room temperature and 96 ml of water was added thereto. The mixture was stirred for one hour and the precipitated solid was collected by vacuum filtration. The resulting solid was washed with water and vacuum dried to afford 27.5 g of 96.19% pure 5-cyano-1-phenyl-N-methyl-1H-pyrazole-4-carboxamide. Corrected yield 73.6%.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
15.68 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
43.4 g
Type
reactant
Reaction Step Two
Name
Quantity
96 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 250 ml round bottom flask fitted with a mechanical stirrer was charged with 25.4 g (0.1 mol) of 96.17% pure 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester, 9.8 g (0.2 mol) of sodium cyanide and 100 ml of DMF. The reaction mixture was stirred at room temperature, and then heated to approximately 100° C. and stirred for 6 hours. The reaction mixture was cooled to room temperature and stirred for approximately 12 hours. A solution of 40% aqueous methylamine (27.13 g, 0.35 mol) was added dropwise to the reaction mixture. The reaction mixture was stirred for approximately 22 hours and 100 ml of water was added. The precipitated solid was collected by filtration and vacuum dried to afford 18.84 g of 5-cyano-1-phenyl-N-methyl-1H-pyrazole-4-carboxamide. HPLC indicated 99.35% pure product and the corrected yield of the product was 86.1%.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
27.13 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A 250 ml round bottom flask fitted with a mechanical stirrer was charged with 25.0 g (0.1 mol) of 92.33% pure 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester and 60 ml of DMF. The mixture was stirred at room temperature for a short period and then 9.8 g (0.2 mol) of sodium cyanide was added. The resulting dark mixture was heated at approximately 100° C. for 6 hours and cooled to room temperature. The reaction mixture was stirred for approximately 12 hours at this temperature and then charged with 27.13 g (0.35 mol) of an aqueous solution of 40% methylamine by weight (hereinafter 40% aqueous methylamine, from Aldrich Chemical Co., Milwaukee Wis.). The reaction mixture was stirred for approximately 61/2 hours and 60 ml of water was added. The resulting suspension was stirred for approximately 10 minutes and the precipitated solid was collected by filtration. The solid was washed with water and vacuum dried to provide 18.36 g of 5-cyano-1-phenyl-N-methyl-1H-pyrazole-4-carboxamide. A high pressure liquid chromatographic analysis of the final product indicated it to be 97.86% pure. Corrected yield 86.1%. m/e 226.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
27.13 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

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